S-Vilanterol Trifenatate
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Overview
Description
S-Vilanterol Trifenatate is a selective long-acting beta2-adrenergic agonist. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The compound is known for its 24-hour activity, which allows for once-daily dosing, improving patient compliance compared to shorter-acting beta2-adrenergic agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Vilanterol Trifenatate involves multiple steps, starting from the salmeterol molecular scaffold. The process includes the modification of the salmeterol molecule to create homochiral compounds with the ®-configuration. This involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
S-Vilanterol Trifenatate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be used to alter specific functional groups, such as converting ketones to alcohols.
Substitution: Various substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry
In chemistry, S-Vilanterol Trifenatate is used as a model compound to study beta2-adrenergic agonists. Researchers investigate its synthesis, reactivity, and stability under various conditions to develop improved therapeutic agents .
Biology
Biologically, this compound is studied for its effects on cellular signaling pathways. It is used in experiments to understand how beta2-adrenergic agonists interact with receptors and influence cellular responses .
Medicine
Medically, this compound is used in the treatment of respiratory conditions like COPD and asthma. It is often combined with other drugs to enhance its therapeutic effects and reduce side effects .
Industry
In the pharmaceutical industry, this compound is a key component in several combination products approved for the maintenance treatment of COPD and asthma. These products include combinations with fluticasone furoate and umeclidinium bromide .
Mechanism of Action
S-Vilanterol Trifenatate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs .
Comparison with Similar Compounds
Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic agonist, but with a shorter duration of action compared to S-Vilanterol Trifenatate.
Formoterol: A long-acting beta2-adrenergic agonist with a faster onset of action but shorter duration compared to this compound.
Indacaterol: Known for its ultra-long duration of action, similar to this compound, but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its 24-hour activity, allowing for once-daily dosing. This improves patient compliance and provides consistent therapeutic effects over a longer period. Its high selectivity for beta2-adrenergic receptors also reduces the risk of side effects associated with beta1 and beta3 receptor activation .
Properties
Molecular Formula |
C44H49Cl2NO7 |
---|---|
Molecular Weight |
774.8 g/mol |
IUPAC Name |
4-[(1S)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m1./s1 |
InChI Key |
KLOLZALDXGTNQE-GJFSDDNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |
Origin of Product |
United States |
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